

An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-2',4'-dihydroxyacetophenone
Cat. No.:	B1210229

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Bromo-2',4'-dihydroxyacetophenone**, a versatile building block in medicinal chemistry and a valuable tool for biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.

Chemical and Physical Properties

2-Bromo-2',4'-dihydroxyacetophenone, also known by its synonyms 2,4-Dihydroxyphenacyl bromide and 4-(Bromoacetyl)resorcinol, is a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Its chemical structure, featuring a brominated acetyl group and a dihydroxyphenyl moiety, imparts a unique reactivity that is leveraged in the development of novel therapeutic agents.^[1]

Table 1: Physicochemical Properties of **2-Bromo-2',4'-dihydroxyacetophenone**

Property	Value	Reference(s)
CAS Number	2491-39-6	[2] [3]
Molecular Formula	C ₈ H ₇ BrO ₃	[2] [3]
Molecular Weight	231.04 g/mol	[2] [3]
Appearance	White to off-white or light beige amorphous powder	[2]
Melting Point	124-132 °C	[2]
Purity	≥ 95-98%	[2]
InChI Key	RAULLGKGLGXOMOM- UHFFFAOYSA-N	[2]

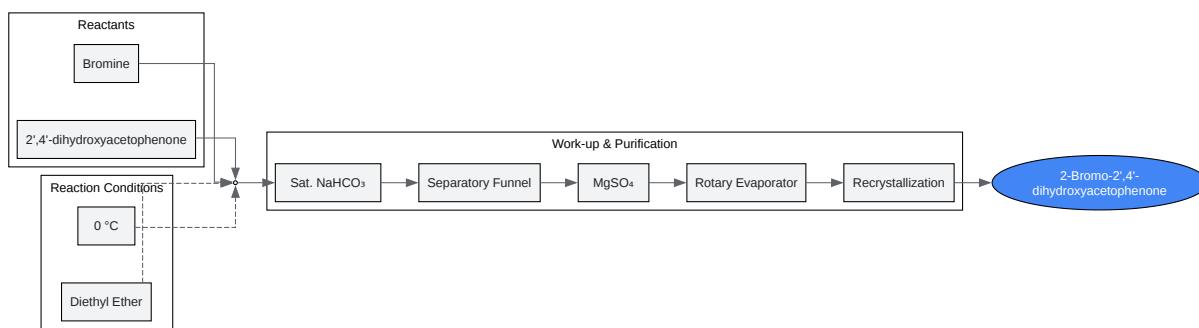
Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone

The most common method for synthesizing **2-Bromo-2',4'-dihydroxyacetophenone** is through the direct bromination of 2',4'-dihydroxyacetophenone.[\[2\]](#) This electrophilic aromatic substitution reaction targets the alpha position of the acetyl group.[\[2\]](#)

Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:


- 2',4'-dihydroxyacetophenone
- Bromine
- Diethyl ether
- Saturated sodium bicarbonate solution
- Magnesium sulfate

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.[4]
- Bromination: Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.[4]
- Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
- Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[5]
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with additional saturated sodium bicarbonate solution.[5]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified **2-Bromo-2',4'-dihydroxyacetophenone**.^[5]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-2',4'-dihydroxyacetophenone**.

Analytical Methodologies

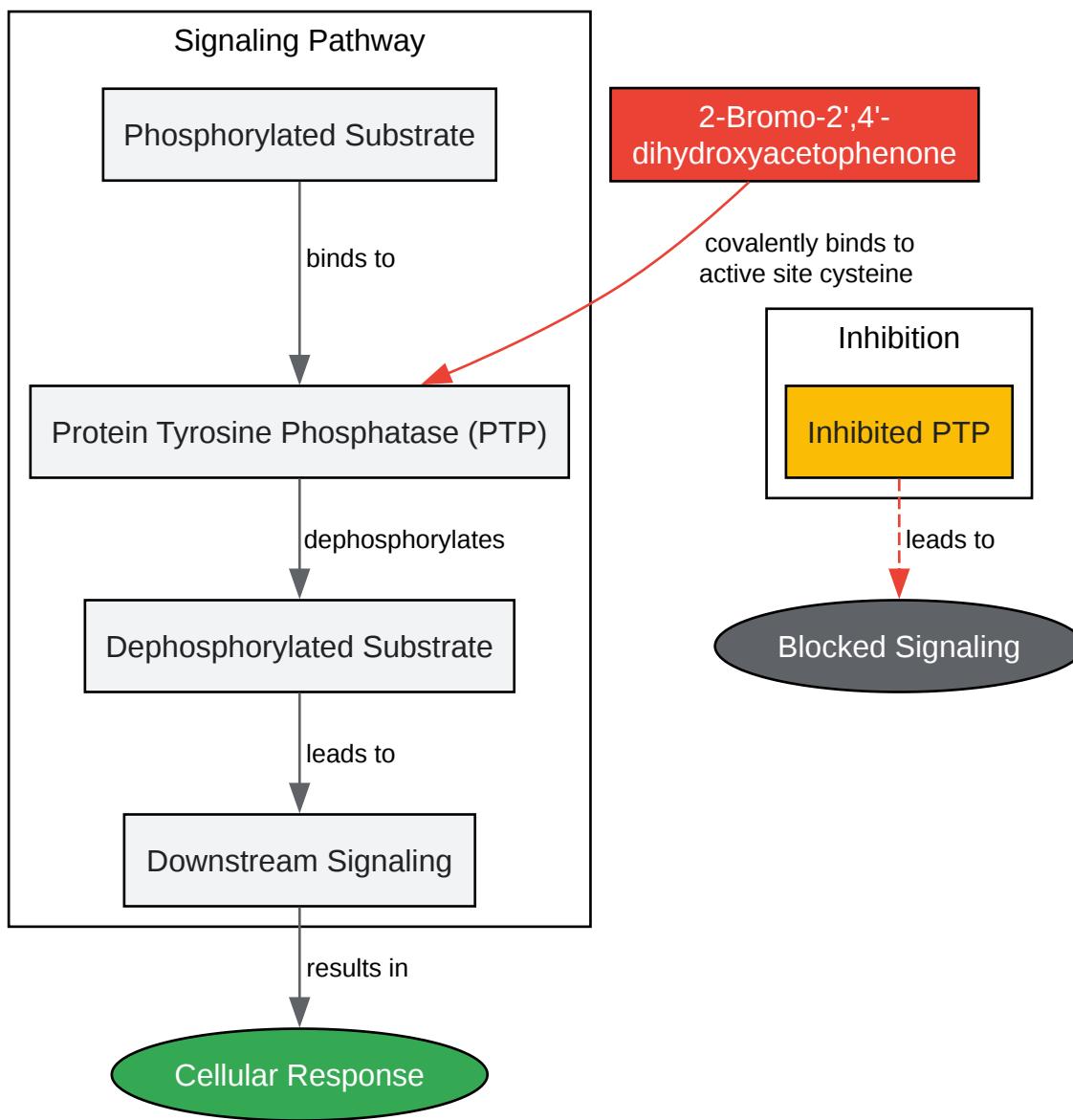
The purity and identity of **2-Bromo-2',4'-dihydroxyacetophenone** can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for its analysis.^[6]

General Experimental Protocol: HPLC Analysis

While a specific validated method for this compound is not extensively published, a general reverse-phase HPLC method can be developed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Detection Wavelength: Determined by scanning the UV spectrum of the compound, typically around 280 nm.[\[6\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.


Procedure:

- Standard Preparation: Prepare a stock solution of a reference standard of **2-Bromo-2',4'-dihydroxyacetophenone** in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the synthesized product in the mobile phase to a known concentration.
- Analysis: Inject the standards and the sample onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.

Biological Activity and Mechanism of Action

2-Bromo-2',4'-dihydroxyacetophenone is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[\[2\]](#)[\[4\]](#) PTPs are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer.[\[2\]](#)[\[4\]](#)

The proposed mechanism of action involves the electrophilic α -bromoketone moiety of the compound reacting with a nucleophilic cysteine residue within the active site of the PTP.^[2] This reaction forms a covalent bond, irreversibly blocking the enzyme's active site and inhibiting its function.^[2] This inhibition disrupts the signaling pathways regulated by the PTP.

[Click to download full resolution via product page](#)

Caption: Inhibition of a PTP signaling pathway.

Safety and Handling

2-Bromo-2',4'-dihydroxyacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] It may also be corrosive to metals.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.

Applications in Research and Development

The unique chemical properties of **2-Bromo-2',4'-dihydroxyacetophenone** make it a valuable tool in several research areas:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.[1]
- Biochemical Studies: Its ability to covalently inhibit PTPs makes it a useful probe for studying enzyme interactions and cellular signaling pathways.[4]
- Organic Synthesis: The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of complex organic molecules, including flavonoids.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-2',4'-dihydroxyacetophenone | 2491-39-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210229#2-bromo-2-4-dihydroxyacetophenone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com